molecular formula C11H14O3 B14258002 Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester CAS No. 396652-24-7

Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester

Cat. No.: B14258002
CAS No.: 396652-24-7
M. Wt: 194.23 g/mol
InChI Key: PXYGLABZHNURPQ-SNVBAGLBSA-N
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Description

Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxypropyl group at the para position and esterified with a methyl group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-[(1R)-1-hydroxypropyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-[(1R)-1-oxopropyl]benzoic acid or 4-[(1R)-1-carboxypropyl]benzoic acid.

    Reduction: Formation of 4-[(1R)-1-hydroxypropyl]benzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The hydro

Properties

CAS No.

396652-24-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-[(1R)-1-hydroxypropyl]benzoate

InChI

InChI=1S/C11H14O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7,10,12H,3H2,1-2H3/t10-/m1/s1

InChI Key

PXYGLABZHNURPQ-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)C(=O)OC)O

Canonical SMILES

CCC(C1=CC=C(C=C1)C(=O)OC)O

Origin of Product

United States

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